Mirogabalin

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

for the treatment of diabetic peripheral neuropathic pain

See also: this compound Besylate (active moiety of).

Structure

3D Structure

Properties

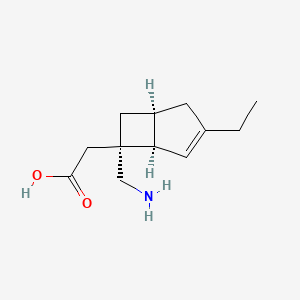

IUPAC Name |

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-CKYFFXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032301 | |

| Record name | Mirogabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-13-2 | |

| Record name | Mirogabalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirogabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirogabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIROGABALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mirogabalin's Mechanism of Action on the α2δ-1 Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirogabalin, a novel gabapentinoid, exhibits a distinct pharmacological profile characterized by its potent and selective interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction is central to its analgesic effects in neuropathic pain. This technical guide provides an in-depth exploration of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This compound's high affinity and notably slow dissociation from the α2δ-1 subunit compared to other gabapentinoids like pregabalin are key contributors to its sustained analgesic efficacy and potentially wider therapeutic window.[1][2][3] This document aims to serve as a comprehensive resource for researchers and professionals in the field of pain research and drug development.

Core Mechanism of Action: Targeting the α2δ-1 Subunit

This compound is a selective ligand for the α2δ auxiliary subunit of VGCCs.[1][4] The α2δ-1 subunit, in particular, is significantly upregulated in the dorsal root ganglia (DRG) and spinal cord in neuropathic pain states, making it a critical therapeutic target.[5] this compound's binding to the α2δ-1 subunit modulates the function of VGCCs, leading to a reduction in calcium influx at presynaptic nerve terminals.[1][6] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P, thereby dampening the hyperexcitability of central nervous system neurons that underlies neuropathic pain.[6][7]

Binding Affinity and Dissociation Kinetics

A key differentiator for this compound is its binding characteristics for the α2δ-1 subunit. It displays a higher binding affinity and a significantly slower dissociation rate from the α2δ-1 subunit compared to pregabalin.[1][2][5] This prolonged engagement with the target is believed to contribute to its potent and long-lasting analgesic effects.[2]

Table 1: Comparative Binding Affinities (Kd) of this compound and Pregabalin for Human α2δ Subunits

| Compound | α2δ-1 Subunit (Kd, nmol/L) | α2δ-2 Subunit (Kd, nmol/L) | Reference |

| This compound | 13.5 | 22.7 | [1] |

| Pregabalin | 62.5 | 125.0 | [1][8] |

Table 2: Comparative Dissociation Half-life (t1/2) of this compound and Pregabalin from Human α2δ Subunits

| Compound | α2δ-1 Subunit (t1/2, hours) | α2δ-2 Subunit (t1/2, hours) | Reference |

| This compound | 11.1 | 2.4 | [1][5] |

| Pregabalin | 1.4 | 1.4 | [1][5] |

Signaling Pathway

The binding of this compound to the α2δ-1 subunit initiates a cascade of events that ultimately leads to analgesia. The following diagram illustrates the proposed signaling pathway.

References

- 1. iasp-pain.org [iasp-pain.org]

- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 7. aragen.com [aragen.com]

- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

Mirogabalin's Engagement with Voltage-Gated Calcium Channels: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of mirogabalin with the α2δ subunits of voltage-gated calcium channels (VGCCs). This compound, a novel gabapentinoid, exhibits a distinct binding profile that is thought to contribute to its potent analgesic effects and favorable safety margin. This document compiles quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound exerts its therapeutic effects primarily by binding to the α2δ auxiliary subunits of presynaptic VGCCs. This interaction is crucial in the modulation of neuropathic pain. The α2δ-1 subunit, in particular, is upregulated in dorsal root ganglion (DRG) neurons following nerve injury and is a key target for gabapentinoids. By binding to this subunit, this compound reduces the influx of calcium into the presynaptic terminal, which in turn attenuates the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] This dampening of excessive neuronal excitability is the foundation of its analgesic, anxiolytic, and anticonvulsant properties.[1]

Quantitative Analysis of Binding Affinity and Kinetics

This compound demonstrates a high and selective binding affinity for the α2δ-1 and α2δ-2 subunits of VGCCs. Notably, its binding characteristics differ from those of pregabalin, particularly in its dissociation kinetics.

Table 1: Binding Affinity (Kd) of this compound and Pregabalin for Human α2δ Subunits

| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) | Reference |

| This compound | 13.5 | 22.7 | [1] |

| Pregabalin | 62.5 | 125.0 | [1] |

Table 2: Dissociation Kinetics of this compound and Pregabalin from Human α2δ Subunits

| Compound | Subunit | Dissociation Half-life (t½) (hours) | Dissociation Rate Constant (koff) (h⁻¹) | Reference |

| This compound | α2δ-1 | 11.1 | 0.0627 | [3] |

| This compound | α2δ-2 | 2.4 | 0.2837 | [3] |

| Pregabalin | α2δ-1 | 1.4 | Not Reported | [1] |

| Pregabalin | α2δ-2 | 1.4 | Not Reported | [1] |

The data clearly indicates that this compound has a stronger binding affinity (lower Kd) for both α2δ-1 and α2δ-2 subunits compared to pregabalin.[1] Furthermore, this compound exhibits a significantly slower dissociation rate from the α2δ-1 subunit, which is believed to contribute to its sustained analgesic effect.[1][3] The differential dissociation from α2δ-1 and α2δ-2 subunits may also play a role in its wider safety margin, as the α2δ-2 subunit has been linked to central nervous system side effects.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding affinity and functional effects of this compound on VGCCs.

Radioligand Binding Assay for Affinity and Kinetics

This protocol outlines the procedure for determining the binding affinity (Kd) and dissociation kinetics (koff) of this compound for α2δ subunits using a competitive radioligand binding assay.

Objective: To quantify the binding parameters of this compound to human α2δ-1 and α2δ-2 subunits expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing human α2δ-1 or α2δ-2 subunits

-

Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Radioligand: [3H]-pregabalin or [3H]-gabapentin

-

Unlabeled this compound and pregabalin for competition assays

-

Assay buffer (e.g., 10 mM HEPES, 1 mM MgSO4, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target α2δ subunit to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Saturation Binding Assay (to determine Kd of radioligand):

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.

-

For non-specific binding determination, include a high concentration of unlabeled ligand in a parallel set of tubes.

-

Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Competition Binding Assay (to determine Ki of this compound):

-

Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at its Kd value) with increasing concentrations of unlabeled this compound.

-

Incubate under the same conditions as the saturation assay.

-

-

Dissociation Kinetics Assay (to determine koff):

-

Pre-incubate the membrane preparation with the radioligand to allow for association.

-

Initiate dissociation by adding a high concentration of unlabeled ligand.

-

At various time points, terminate the reaction by rapid filtration.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot specific binding against radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

-

For dissociation kinetics, plot the natural logarithm of the ratio of binding at time 't' to binding at time zero against time. The slope of this linear plot will be -koff. The dissociation half-life (t½) can be calculated as ln(2)/koff.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Analysis

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on VGCC currents in cultured dorsal root ganglion (DRG) neurons.

Objective: To assess the functional inhibition of N-type calcium channel currents by this compound.

Materials:

-

Primary culture of rat DRG neurons

-

External recording solution (containing, for example, NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with blockers for sodium and potassium channels like TTX and TEA)

-

Internal pipette solution (containing, for example, CsCl, MgCl2, EGTA, HEPES, ATP, and GTP)

-

This compound and pregabalin solutions

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Cell Preparation:

-

Isolate DRG neurons from rats and culture them for 20-24 hours.

-

Incubate the cultured neurons with this compound (e.g., 50 µM) or pregabalin (e.g., 200 µM) for the specified duration before recording. A vehicle control group should also be included.[4]

-

-

Recording Setup:

-

Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Position the patch pipette over a neuron of interest using a micromanipulator.

-

-

Whole-Cell Recording:

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -40 mV.[4]

-

-

Voltage Protocol and Data Acquisition:

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +40 mV in 10 mV increments for 220 ms) to elicit calcium channel currents.[4]

-

Record the resulting currents using the patch-clamp amplifier and data acquisition software.

-

To confirm the contribution of N-type calcium channels, a specific blocker like ω-conotoxin GVIA can be applied at the end of the experiment.[4]

-

-

Data Analysis:

-

Measure the peak amplitude of the inward calcium currents at each voltage step.

-

Construct current-voltage (I-V) relationship curves by plotting the peak current density against the test potential.

-

Compare the I-V curves and peak current densities between the control, this compound-treated, and pregabalin-treated groups to determine the extent of inhibition.

-

Signaling Pathways and Experimental Workflows

The binding of this compound to the α2δ subunit of VGCCs initiates a cascade of events that ultimately leads to its therapeutic effects. The following diagrams, generated using the DOT language, visualize these processes.

Signaling Pathway of this compound's Analgesic Action

Caption: this compound's mechanism of action leading to analgesia.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's binding parameters.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for assessing this compound's functional effect on VGCCs.

Conclusion

This compound's unique binding profile, characterized by high affinity for the α2δ-1 and α2δ-2 subunits and a notably slow dissociation from the α2δ-1 subunit, provides a strong molecular basis for its potent and sustained analgesic effects. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other α2δ ligands. The visualization of its mechanism of action and the experimental workflows aim to facilitate a deeper understanding for researchers and professionals in the field of drug development. Further research into the downstream signaling pathways modulated by this compound will continue to elucidate its full therapeutic potential.

References

- 1. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Mirogabalin as a gabapentinoid

An In-depth Technical Guide to the Pharmacological Profile of Mirogabalin as a Gabapentinoid

Introduction

This compound, marketed under the brand name Tarlige®, is a novel, orally administered gabapentinoid developed for the management of neuropathic pain.[1] As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), it joins the class of drugs that includes gabapentin and pregabalin.[2] However, this compound exhibits a distinct pharmacological profile characterized by a high and selective affinity for the α2δ subunits of voltage-gated calcium channels (VGCCs) and unique binding kinetics.[3][4] First approved in Japan in 2019 for peripheral neuropathic pain, its development addresses the clinical need for more effective and better-tolerated therapies for chronic pain conditions like diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[1][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacodynamics, and preclinical and clinical efficacy, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effects primarily through potent and selective binding to the α2δ auxiliary subunits of presynaptic VGCCs in the central and peripheral nervous systems.[1][6] This interaction is the cornerstone of its analgesic, anxiolytic, and anticonvulsant properties.[3]

Core Mechanism: α2δ Subunit Binding

Gabapentinoids do not act directly on GABA receptors. Instead, their primary target is the α2δ subunit of VGCCs.[2] this compound binds with high affinity to both the α2δ-1 and α2δ-2 isoforms of this subunit.[1] This binding modulates the function of the calcium channels, leading to a reduction in calcium (Ca²⁺) influx into presynaptic nerve terminals.[3][7] The diminished intracellular calcium concentration subsequently inhibits the release of key excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3][7] By dampening the release of these pronociceptive mediators, this compound reduces the hyperexcitability of dorsal horn neurons in the spinal cord, thereby attenuating the transmission of pain signals from the periphery to the brain.[1][8]

Downstream Signaling and Anti-inflammatory Effects

Recent studies suggest that the analgesic effects of this compound may also involve indirect anti-inflammatory mechanisms. Research in animal models of neuropathic pain has shown that this compound can prevent the activation of spinal microglia and macrophages.[9][10] Furthermore, it has been observed to reduce the levels of pronociceptive chemokines such as CCL2 and CCL5 and to suppress the downstream p38 MAPK signaling pathway, which are important in nociceptive transmission.[9][10][11]

Pharmacodynamics: Binding Affinity and Kinetics

A key differentiator for this compound within the gabapentinoid class is its unique binding characteristics, particularly its higher affinity and slower dissociation rate from the α2δ-1 subunit compared to pregabalin.[3][4] This profile is thought to contribute to its potent, sustained analgesic effects and a potentially wider therapeutic window.[12][13]

Quantitative Binding Profile

In vitro studies have quantified the binding affinity (expressed as the dissociation constant, Kd) and dissociation rates of this compound and compared them to pregabalin. This compound demonstrates a significantly higher affinity for both α2δ subunits.[1][6]

| Compound | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t½) (hours) |

| This compound | Human α2δ-1 | 13.5[1] | 11.1[3] |

| Human α2δ-2 | 22.7[1] | 2.4[3] | |

| Pregabalin | Human α2δ-1 | 62.5[1][3] | 1.4[3] |

| Human α2δ-2 | 125.0[1] | 1.4[3] |

The slower dissociation rate of this compound from the α2δ-1 subunit, which is highly expressed in the dorsal root ganglion and spinal cord and linked to analgesic effects, is particularly noteworthy.[1][3] This prolonged binding may account for its sustained efficacy. Conversely, its faster dissociation from the α2δ-2 subunit, which is more prevalent in the central nervous system, has been theorized to contribute to a lower incidence of CNS-related side effects like dizziness and somnolence compared to pregabalin.[1][8][14]

Experimental Protocols

The pharmacological profile of this compound has been established through a series of standardized in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and selectivity of a compound for its target receptor.

-

Objective: To quantify the binding of this compound to human α2δ-1 and α2δ-2 subunits.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human α2δ-1 or α2δ-2 subunits are prepared.

-

Radioligand: A radiolabeled ligand, typically [³H]gabapentin, is used.[15]

-

Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Pregabalin).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kd is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Animal Models of Neuropathic Pain

Animal models are crucial for evaluating the analgesic efficacy and safety profile of new compounds.

-

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound.

-

Common Models:

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy: A model for diabetic peripheral neuropathic pain where STZ injection induces hyperglycemia and subsequent nerve damage in rats.[12]

-

Chronic Constriction Injury (CCI): Involves loose ligatures placed around the sciatic nerve in mice or rats, leading to nerve compression and neuropathic pain symptoms.[10]

-

Partial Sciatic Nerve Ligation (PSNL): A surgical procedure where a portion of the sciatic nerve is tightly ligated, inducing mechanical allodynia.[4]

-

-

General Protocol:

-

Model Induction: Neuropathic pain is induced using one of the methods described above.

-

Baseline Measurement: Before drug administration, baseline pain sensitivity (e.g., paw withdrawal threshold to a mechanical stimulus) is measured.

-

Drug Administration: this compound, a comparator (e.g., pregabalin), or a vehicle (placebo) is administered, typically orally (p.o.) or intraperitoneally (i.p.).[10][16]

-

Behavioral Testing: At various time points after administration, pain sensitivity is reassessed. The most common test is the von Frey test , where calibrated filaments are applied to the plantar surface of the paw to determine the mechanical withdrawal threshold.[10][16]

-

Data Analysis: The change in paw withdrawal threshold from baseline is calculated and compared between treatment groups to determine the analgesic effect.

-

Preclinical and Clinical Efficacy

Data from both preclinical animal models and human clinical trials have demonstrated the efficacy of this compound in treating neuropathic pain.

Preclinical Efficacy in Animal Models

This compound has consistently shown potent and long-lasting analgesic effects across various rat and mouse models of neuropathic and nociplastic pain.[4][16][17] In these studies, it dose-dependently alleviated mechanical hypersensitivity with an efficacy that was often superior to and longer-lasting than that of pregabalin.[4] Furthermore, safety pharmacology studies in rats indicated a wider safety margin for this compound concerning CNS side effects (e.g., impaired rota-rod performance, reduced locomotor activity) compared to pregabalin.[4][18]

| Animal Model | Species | This compound Dose (mg/kg, p.o.) | Outcome Measure | Result |

| STZ-Induced Diabetic Neuropathy[4][12] | Rat | 1, 3, 10 | Paw Withdrawal Threshold (g) | Significant, dose-dependent increase in threshold; more potent and longer-lasting effect than pregabalin. |

| Partial Sciatic Nerve Ligation[4] | Rat | 1, 3, 10 | Paw Withdrawal Threshold (g) | Significant, dose-dependent reversal of mechanical allodynia. |

| Intermittent Cold Stress (Fibromyalgia model)[16] | Mouse | 1, 3, 10 | Pain Response Score | Significant, dose-dependent reduction in mechanical hypersensitivity. |

Clinical Efficacy in Neuropathic Pain

Phase 3 clinical trials have confirmed the efficacy and tolerability of this compound in patient populations. The REDUCER (in DPNP) and NEUCOURSE (in PHN) trials were pivotal for its approval in Asia.[19] A more recent study also demonstrated its effectiveness in treating central neuropathic pain (CNeP) following spinal cord injury (SCI).[20]

| Clinical Trial / Condition | Patient Population | This compound Dose | Primary Endpoint | Key Finding vs. Placebo |

| REDUCER [19] | Diabetic Peripheral Neuropathic Pain (DPNP) | 20, 30 mg/day | Change in Average Daily Pain Score (ADPS) at Week 14 | Statistically significant reduction in ADPS. |

| NEUCOURSE [19] | Postherpetic Neuralgia (PHN) | 20, 30 mg/day | Change in ADPS at Week 14 | Statistically significant reduction in ADPS. |

| Phase 3 CNeP Study [20] | Central Neuropathic Pain after SCI | 20, 30 mg/day | Change in ADPS at Week 14 | Statistically significant and clinically relevant improvement in ADPS (LS mean difference: -0.71). |

In these trials, this compound was generally well-tolerated, with the most common treatment-emergent adverse events being somnolence and dizziness, consistent with the gabapentinoid class.[9][20]

Conclusion

This compound is a distinct gabapentinoid with a pharmacological profile optimized for the treatment of neuropathic pain. Its high affinity for the α2δ-1 and α2δ-2 subunits, combined with a uniquely slow dissociation rate from the α2δ-1 subunit, provides a strong basis for its potent and sustained analgesic effects.[3][4] This molecular behavior, supported by robust preclinical data demonstrating superior efficacy and a wider safety margin over pregabalin, translates into clinically meaningful pain relief for patients with various forms of peripheral and central neuropathic pain.[4][20] The additional evidence for anti-inflammatory and neuromodulatory actions at the spinal level further solidifies its mechanism.[9][10] this compound represents a significant therapeutic advancement, offering a valuable option for clinicians and patients seeking effective and well-tolerated management of challenging neuropathic pain conditions.

References

- 1. brieflands.com [brieflands.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 10. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain [mdpi.com]

- 11. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound: a novel gabapentinoid or another false dawn? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analgesic effects of this compound, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and pregabalin alleviate nociplastic sensitization induced by chemogenetic activation of the central amygdala neurons in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Clinical Trial Evaluating this compound in Diabetic Peripheral Neuropathic Pain [prnewswire.com]

- 20. This compound for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]

Mirogabalin's Modulation of Neurotransmitter Release in the Dorsal Horn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirogabalin, a novel, preferentially selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), represents a significant advancement in the management of neuropathic pain. Its therapeutic efficacy is intrinsically linked to its ability to modulate the release of key excitatory neurotransmitters in the dorsal horn of the spinal cord. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its impact on neurotransmitter release. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of pain pathophysiology and the development of novel analgesics.

Introduction

Neuropathic pain, a debilitating condition arising from a lesion or disease affecting the somatosensory nervous system, is characterized by hypersensitivity to pain (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia). A key pathophysiological mechanism underlying neuropathic pain is central sensitization in the dorsal horn, which is driven by an increased release of excitatory neurotransmitters from the central terminals of primary afferent neurons. These neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), act on second-order neurons in the dorsal horn, leading to a state of hyperexcitability and amplified pain signaling.

This compound exerts its analgesic effects by targeting the α2δ-1 subunit of VGCCs, which are upregulated in primary afferent neurons in neuropathic pain states.[1] By binding to this subunit, this compound reduces the influx of calcium into the presynaptic terminal, a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane and their subsequent release into the synaptic cleft.[1][2] This guide delves into the specifics of this mechanism, presenting the available quantitative data and methodologies for its investigation.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data characterizing this compound's binding affinity and its effects on neurotransmitter release.

Table 1: Binding Affinity of this compound for α2δ Subunits

| Ligand | Subunit | Species | Kd (nmol/L) | Dissociation Half-life (t1/2) |

| This compound | α2δ-1 | Human | 13.5 | 11.1 hours |

| α2δ-2 | Human | 22.7 | 2.4 hours | |

| Pregabalin | α2δ-1 | Human | 62.5 | 1.4 hours |

| α2δ-2 | Human | 125.0 | 1.4 hours |

Data compiled from multiple sources.[1][2]

Table 2: Effect of this compound on Neurotransmitter Release in the Dorsal Horn

| Neurotransmitter | Experimental Model | This compound Concentration/Dose | Percentage Inhibition of Release |

| Glutamate | In vivo microdialysis (Rat, formalin-induced pain) | 100 mg/kg, i.p. (Pregabalin) | Significant attenuation |

| Substance P | Chronic Constriction Injury (Mouse) | Repeated i.p. administration | Attenuated increased mRNA levels |

| CGRP | No direct quantitative data available | - | - |

Note: Direct quantitative data on the percentage inhibition of neurotransmitter release by this compound is limited in the current literature. The data for glutamate release is based on studies with pregabalin, a structurally and mechanistically similar compound.[3] The effect on substance P is reported as a reduction in mRNA levels, which is an indirect measure of neurotransmitter availability.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate this compound's effect on neurotransmitter release.

In Vivo Microdialysis for Measuring Neurotransmitter Release

This technique allows for the sampling of extracellular fluid from the dorsal horn of living animals to measure neurotransmitter concentrations.

Protocol:

-

Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame.

-

Probe Implantation: Surgically implant a microdialysis probe into the lumbar dorsal horn. The probe consists of a semi-permeable membrane through which neurotransmitters can diffuse.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after the administration of this compound or a vehicle control.

-

Neurotransmitter Analysis: Analyze the concentration of glutamate, substance P, and CGRP in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with mass spectrometry or fluorescence detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes between the this compound-treated and control groups.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Horn Neurons

This technique is used to record the electrical activity of individual neurons in spinal cord slices and assess the effect of this compound on synaptic transmission.

Protocol:

-

Spinal Cord Slice Preparation: Euthanize a rodent and dissect the lumbar spinal cord. Prepare transverse slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Using a microscope and micromanipulators, establish a whole-cell patch-clamp recording from a dorsal horn neuron.

-

Stimulation: Use a stimulating electrode to evoke excitatory postsynaptic currents (EPSCs) in the recorded neuron by stimulating primary afferent fibers in the dorsal root.

-

Drug Application: Bath-apply this compound at various concentrations to the spinal cord slice.

-

Data Acquisition and Analysis: Record the amplitude and frequency of the evoked EPSCs before, during, and after this compound application. A reduction in EPSC amplitude indicates an inhibition of neurotransmitter release from the presynaptic terminal.

Synaptosome Preparation and Neurotransmitter Release Assay

This in vitro technique uses isolated nerve terminals (synaptosomes) from the dorsal horn to directly measure the effect of this compound on neurotransmitter release.

Protocol:

-

Tissue Homogenization: Dissect the dorsal horn from the spinal cord of a rodent and homogenize the tissue in a buffered sucrose solution.

-

Synaptosome Isolation: Use differential centrifugation to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.

-

Loading with Neurotransmitters: Incubate the synaptosomes with radiolabeled neurotransmitters (e.g., [3H]glutamate) or their precursors to load the synaptic vesicles.

-

Depolarization and Release: Stimulate the synaptosomes with a depolarizing agent (e.g., high potassium concentration) in the presence of varying concentrations of this compound or a vehicle control.

-

Quantification of Release: Measure the amount of radiolabeled neurotransmitter released from the synaptosomes into the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of neurotransmitter release relative to the total amount present in the synaptosomes and compare the results between the different treatment groups.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit | MDPI [mdpi.com]

- 2. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Mirogabalin's Binding to Voltage-Gated Calcium Channel α2δ Subunits: A Technical Guide

For Immediate Distribution

This technical guide provides an in-depth analysis of the in-vitro binding characteristics of mirogabalin, a novel ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies, and the mechanistic implications of this compound's unique binding profile. This compound demonstrates a high affinity for both α2δ-1 and α2δ-2 subunits and exhibits distinct dissociation kinetics compared to other α2δ ligands like pregabalin.

Executive Summary

This compound is a novel gabapentinoid developed for the treatment of neuropathic pain.[1][2] Its therapeutic effect is mediated through potent and selective binding to the α2δ auxiliary subunits of VGCCs.[3] In-vitro studies reveal that this compound has a higher binding affinity for both human α2δ-1 and α2δ-2 subunits compared to pregabalin. A key distinguishing feature is its significantly slower dissociation rate from the α2δ-1 subunit, which is linked to analgesic effects, compared to the α2δ-2 subunit, which is associated with central nervous system side effects.[3][4] This unique binding profile may contribute to its potent and sustained analgesic efficacy and a potentially wider therapeutic window.[3][5]

Quantitative Binding Characteristics

The binding affinity and dissociation kinetics of this compound and pregabalin for human α2δ-1 and α2δ-2 subunits have been quantified using radioligand binding assays. The data consistently show this compound's higher affinity and unique dissociation profile.

Table 1: Dissociation Constants (Kd) for Human α2δ Subunits

This table summarizes the equilibrium dissociation constants (Kd) of this compound and pregabalin. A lower Kd value indicates a higher binding affinity.

| Ligand | Subunit | Dissociation Constant (Kd) [nmol/L] | Reference(s) |

| This compound | α2δ-1 | 13.5 | [3][5][6] |

| α2δ-2 | 22.7 | [3][5][6] | |

| Pregabalin | α2δ-1 | 62.5 | [3][5][6] |

| α2δ-2 | 125.0 | [6] |

Data sourced from studies using membrane fractions from 293A cells expressing human α2δ subunits.[6]

Table 2: Dissociation Half-Life (t½) from Human α2δ Subunits

This table highlights the differences in the dissociation rates of this compound and pregabalin. This compound exhibits a notably longer dissociation half-life from the α2δ-1 subunit.

| Ligand | Subunit | Dissociation Half-Life (t½) [hours] | Reference(s) |

| This compound | α2δ-1 | 11.1 | [3][6][7] |

| α2δ-2 | 2.4 | [3][6][7] | |

| Pregabalin | α2δ-1 | 1.4 | [3][6][7] |

| α2δ-2 | 1.4 | [3][6][7] |

Experimental Protocols

The characterization of this compound's binding properties relies on established in-vitro techniques, primarily radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity and kinetics of this compound using membranes from cells overexpressing human α2δ subunits.

Objective: To quantify the binding affinity (Kd) and dissociation rate (k_off) of [³H]-mirogabalin to human α2δ-1 and α2δ-2 subunits.

Materials:

-

Membrane fractions from 293A cells expressing either human α2δ-1 or α2δ-2.[6]

-

[³H]-Mirogabalin (radioligand).[6]

-

Unlabeled this compound (for competition assays).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[8]

-

Wash Buffer (ice-cold).[8]

-

Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[8]

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target subunit in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[8]

-

-

Assay Setup (performed in 96-well plates):

-

Total Binding: Add cell membranes, [³H]-mirogabalin at various concentrations (for saturation assays) or a fixed concentration (for competition assays), and assay buffer.[9][10]

-

Non-specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled this compound to saturate the specific binding sites.[9]

-

Competition Binding: Add cell membranes, a fixed concentration of [³H]-mirogabalin, and varying concentrations of the unlabeled test compound (e.g., this compound or pregabalin).[8]

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[8]

-

-

Filtration:

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute) using a scintillation counter.[8]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, plot specific binding against the concentration of [³H]-mirogabalin and use non-linear regression to determine Kd and Bmax (receptor density).

-

For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled compound to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

-

References

- 1. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Calcium Channel α2δ Ligands this compound, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

Discovery and synthesis of Mirogabalin

An In-depth Technical Guide on the Discovery and Synthesis of Mirogabalin

Introduction

This compound, marketed under the brand name Tarlige®, is a third-generation gabapentinoid developed by Daiichi Sankyo for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[1][][3] As a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action involves potent and selective binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[4][5] This technical guide provides a comprehensive overview of the discovery process, detailing the rationale and key pharmacological findings, and outlines the stereoselective synthetic routes developed for its manufacturing. It is intended for researchers, chemists, and professionals in the field of drug development.

Discovery and Rationale

The development of this compound was driven by the need for a novel analgesic with an improved efficacy and safety profile compared to existing gabapentinoids like gabapentin and pregabalin.[6] The primary objective was to design a molecule with unique binding kinetics to the α2δ subunits of VGCCs, which are critical in mediating pain transmission.[1]

Lead Identification and Optimization

The discovery process, led by Daiichi Sankyo, focused on identifying a novel α2δ ligand with distinct binding characteristics.[][7][8] this compound, chemically known as [(1R,5S,6S)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, emerged as the lead candidate.[9][10] The key innovation in its design lies in its binding kinetics. While earlier gabapentinoids bind to both α2δ-1 and α2δ-2 subunits, this compound was found to have a significantly slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[11] This property is hypothesized to contribute to more sustained analgesic effects and a wider safety margin, potentially reducing central nervous system (CNS)-related side effects which are thought to be associated with α2δ-2 binding.[4][12][13]

References

- 1. qingmupharm.com [qingmupharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of Efficient Manufacturing Method for this compound Utilizing Chiral Organocatalyst [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. CN111116345A - Novel method for preparing this compound - Google Patents [patents.google.com]

- 10. matilda.science [matilda.science]

- 11. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]

Mirogabalin's Role in Modulating Neuronal Hyperexcitability: A Technical Guide

1.0 Introduction

Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, is fundamentally characterized by neuronal hyperexcitability. This state of heightened neuronal responsiveness leads to spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain response). At the presynaptic terminals of primary afferent neurons, voltage-gated calcium channels (VGCCs) play a pivotal role in neurotransmitter release and, consequently, in the propagation of pain signals. Mirogabalin is a novel, orally administered gabapentinoid specifically designed to target these channels, offering a refined mechanism for mitigating neuronal hyperexcitability. This technical guide provides an in-depth examination of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

2.0 Core Mechanism of Action

This compound exerts its therapeutic effects by binding with high affinity to the α2δ (alpha-2-delta) auxiliary subunit of VGCCs.[1][2] The α2δ-1 subunit, in particular, is upregulated in dorsal root ganglion (DRG) and spinal cord neurons under neuropathic pain conditions and is crucial for the trafficking and function of calcium channels.[1] By binding to this subunit, this compound modulates calcium influx into presynaptic nerve terminals.[3][4] This reduction in intracellular calcium curtails the release of key excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][3] The ultimate effect is a dampening of aberrant neuronal firing and a reduction in the central sensitization that sustains chronic pain states.[1][3]

A key distinction of this compound lies in its binding kinetics. Compared to its predecessor, pregabalin, this compound exhibits a significantly slower dissociation rate from the α2δ-1 subunit, which is thought to contribute to a more potent and sustained analgesic effect.[3][5] Conversely, its faster dissociation from the α2δ-2 subunit, which is more prevalent in the central nervous system (e.g., the cerebellum), may contribute to its wider safety margin and lower incidence of CNS-related adverse effects like dizziness and somnolence.[4][6]

Data Presentation: Binding Characteristics of this compound vs. Pregabalin

| Ligand | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-Life (t1/2) (hours) |

| This compound | Human α2δ-1 | 13.5[3] | 11.1[3] |

| Human α2δ-2 | 22.7[3] | 2.4[3] | |

| Pregabalin | Human α2δ-1 | 62.5[3] | 1.4[3] |

| Human α2δ-2 | - | 1.4[3] |

3.0 Preclinical Evidence of Efficacy

3.1 In Vitro Electrophysiological Studies The functional consequence of this compound's binding to the α2δ subunit has been directly demonstrated using whole-cell patch-clamp techniques on cultured rat dorsal root ganglion (DRG) neurons. These experiments show that this compound effectively inhibits N-type calcium channel currents, which are critical for neurotransmitter release at sensory nerve endings.[7][8] Notably, this compound demonstrated this inhibition at a concentration four times lower than that required for pregabalin, underscoring its higher potency.[7][8][9]

Data Presentation: Inhibition of N-type Calcium Channel Currents in Rat DRG Neurons

| Compound | Concentration for Significant Inhibition |

| This compound | 50 µM[8][9] |

| Pregabalin | 200 µM[8][9] |

3.2 In Vivo Analgesic Effects in Neuropathic Pain Models this compound has demonstrated robust and long-lasting analgesic effects across multiple, clinically relevant animal models of neuropathic pain. These models mimic human conditions such as diabetic neuropathy and nerve injury. In these studies, this compound significantly reversed mechanical allodynia (pain from light touch), a hallmark symptom of neuropathic pain.

Data Presentation: Efficacy of this compound in Preclinical Models

| Animal Model | Species | This compound Dose (oral) | Key Finding | Citation |

| Streptozotocin-induced Diabetic Neuropathy | Rat | 3, 10, 30 mg/kg | Potent, long-lasting reversal of tactile allodynia. | [5] |

| Partial Sciatic Nerve Ligation (PSNL) | Rat | 3, 10, 30 mg/kg | More potent and sustained analgesic effects compared to pregabalin. | [5][10] |

| Spinal Cord Injury (SCI) | Rat | 1, 3, 10 mg/kg | Significant, dose-dependent, and lasting analgesic effect after a single dose. | [2][9] |

| Spinal Nerve Ligation (SNL) | Rat | 1.5 µg (intrathecal) | ED₅₀ for inhibiting mechanical allodynia was 1.5 µg, compared to 6.2 µg for pregabalin. | [11] |

4.0 Clinical Evidence in Neuropathic Pain

The efficacy and safety of this compound have been validated in large-scale, randomized controlled trials involving patients with diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[12][13][14] A phase 3 study in patients with central neuropathic pain following spinal cord injury also demonstrated significant pain reduction.[15] The primary endpoint in these studies was the change in the weekly Average Daily Pain Score (ADPS) on an 11-point numeric rating scale.

Data Presentation: Phase 3 Clinical Trial Efficacy Data (14 Weeks)

| Indication | Treatment Group (daily dose) | Change in ADPS (LSM Difference vs. Placebo) | ≥30% Responder Rate (vs. Placebo) | ≥50% Responder Rate (vs. Placebo) | Citation |

| DPNP | This compound 30 mg | -0.50 (p=0.0027) | Significantly higher | Significantly higher (p=0.0048) | [12] |

| PHN | This compound 30 mg | -0.77 (p<0.0001) | Significantly higher | Significantly higher | [12] |

| CNeP (SCI) | This compound 20-30 mg | -0.71 (p=0.0001) | Higher (OR 1.91) | Higher (OR 2.52) | [15] |

| (LSM: Least Squares Mean; DPNP: Diabetic Peripheral Neuropathic Pain; PHN: Postherpetic Neuralgia; CNeP (SCI): Central Neuropathic Pain (Spinal Cord Injury); OR: Odds Ratio) |

5.0 Experimental Protocols

5.1 Whole-Cell Patch Clamp Electrophysiology This protocol outlines the methodology used to measure the effect of this compound on N-type calcium channel currents in sensory neurons.[8]

-

Neuron Isolation: Dorsal root ganglia (DRG) are dissected from Sprague-Dawley rats. The ganglia are treated with enzymes (e.g., collagenase and dispase) to dissociate them into individual small or medium-sized neurons.

-

Cell Culture: The isolated neurons are plated on coated coverslips and incubated for 20-24 hours. During this incubation, the culture medium is supplemented with either a vehicle control, this compound (e.g., 50 µM), or pregabalin (e.g., 200 µM).

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The whole-cell configuration is achieved by rupturing the cell membrane within the pipette tip.

-

Voltage Protocol: The neuron is held at a membrane potential of -40 mV. To elicit calcium currents, the cell is depolarized with voltage steps (e.g., from -40 mV to +40 mV in 10 mV increments for 220 ms).

-

Data Acquisition: The resulting inward calcium channel currents are recorded. The identity of N-type currents is confirmed by their sensitivity to a selective blocker, ω-conotoxin GVIA.

-

Analysis: The peak current densities (current amplitude normalized to cell size) are compared between the control, this compound-treated, and pregabalin-treated groups to determine the extent of inhibition.

5.2 In Vivo Neuropathic Pain Model & Behavioral Testing This section details a typical workflow for evaluating the analgesic efficacy of this compound in a rodent model of neuropathic pain.[5][16]

-

Induction of Neuropathic Pain: A model is created in rats or mice. For example, in the streptozotocin (STZ)-induced diabetic neuropathy model, a single intraperitoneal injection of STZ is used to induce hyperglycemia, which leads to the development of neuropathic pain over several weeks.[5][17]

-

Baseline Assessment: Before drug administration, the baseline pain sensitivity is measured. The von Frey test is the gold standard for assessing mechanical allodynia.[16][18]

-

Protocol: The animal is placed in an enclosure with a mesh floor, allowing access to the plantar surface of the hind paws.

-

Calibrated von Frey filaments, which apply a specific force when buckled, are applied to the paw.

-

The test begins with a filament of low force, and the force is progressively increased (or using the "up-down" method) until a withdrawal response is elicited.

-

The 50% paw withdrawal threshold (the force at which the animal has a 50% probability of withdrawing its paw) is calculated.

-

-

Drug Administration: Animals are randomized to receive an oral dose of this compound (e.g., 10 mg/kg), pregabalin, or a vehicle control.

-

Post-Dose Assessment: The von Frey test is repeated at multiple time points after administration (e.g., 1, 2, 4, 6, and 8 hours) to evaluate the magnitude and duration of the analgesic effect.[3]

-

Data Analysis: The paw withdrawal thresholds of the drug-treated groups are compared to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by Dunnett's test) to determine if there is a significant increase in the pain threshold, indicating analgesia.

This compound represents a significant advancement in the pharmacological management of neuropathic pain. Its primary role in modulating neuronal hyperexcitability is achieved through potent and selective binding to the α2δ-1 subunit of voltage-gated calcium channels. Its unique binding kinetics, characterized by a slow dissociation from the α2δ-1 subunit, provide a basis for its sustained and powerful analgesic effects, as demonstrated consistently from in vitro electrophysiology to in vivo preclinical models and large-scale clinical trials.[3][5][12] The detailed methodologies and quantitative data presented herein underscore the robust scientific foundation for this compound's clinical utility and provide a framework for future research in the field of neuropathic pain and neuronal excitability disorders.

References

- 1. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]

- 2. This compound as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit [mdpi.com]

- 5. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epain.org [epain.org]

- 10. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]

- 13. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Clinical Trial Evaluating this compound in Diabetic Peripheral Neuropathic Pain [prnewswire.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. This compound for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 18. researchgate.net [researchgate.net]

Preclinical Profile of Mirogabalin in Central Neuropathic Pain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Central neuropathic pain (CNP), a debilitating condition arising from lesions or diseases of the central nervous system, presents a significant therapeutic challenge. Mirogabalin, a novel gabapentinoid, has emerged as a promising analgesic, demonstrating efficacy in various preclinical models of neuropathic pain. This technical guide synthesizes the key preclinical evidence for this compound's activity in central neuropathic pain models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This compound is an α2δ ligand that binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, which is thought to suppress the increased release of neurotransmitters involved in pain.[1][2][3][4] Preclinical studies have shown its potential in treating CNP, for instance in rat models of spinal cord injury, where it has demonstrated significant and lasting analgesic effects.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in a rat model of central neuropathic pain induced by spinal cord injury.

Table 1: Effect of a Single Oral Administration of this compound on Mechanical Allodynia in a Rat Spinal Cord Injury Model

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 2 hours | Paw Withdrawal Threshold (g) at 4 hours | Paw Withdrawal Threshold (g) at 6 hours | Paw Withdrawal Threshold (g) at 8 hours | Paw Withdrawal Threshold AUC (g·h) |

| Vehicle | - | Baseline | Baseline | Baseline | Baseline | Not Reported |

| This compound | 2.5 | Significantly Increased | Significantly Increased | Significantly Increased | Not Significant | Significantly Increased |

| This compound | 5 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound | 10 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Data adapted from a study utilizing a rat model of spinal cord injury, where mechanical allodynia was assessed using the von Frey test.[6] The area under the curve (AUC) of the paw withdrawal threshold was calculated to represent the overall analgesic effect.

Experimental Protocols

A core preclinical model used to evaluate the efficacy of this compound in central neuropathic pain is the spinal cord injury (SCI) model in rats.

Spinal Cord Injury (SCI) Model Protocol

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized, for example with sodium pentobarbital.

-

Surgical Procedure: A laminectomy is performed at the T6/7 level of the spinal cord. Acute compression of the spinal cord is induced using a microvascular clip for a defined period (e.g., 1 minute).[6]

-

Post-operative Care: Animals receive appropriate post-operative care, including manual bladder expression, until normal function resumes.

-

Development of Neuropathic Pain: Mechanical allodynia, a key feature of neuropathic pain, typically develops over several weeks. Behavioral testing is often initiated 28 days after the SCI surgery.[6]

Behavioral Testing: von Frey Test for Mechanical Allodynia

-

Acclimation: Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate for a period before testing.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a sharp withdrawal of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

-

Data Collection: The paw withdrawal threshold is measured at baseline (before drug administration) and at multiple time points after administration (e.g., 2, 4, 6, 8, and 24 hours).[6]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the selective binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit.[4] This interaction is crucial for its analgesic effects. In the context of central neuropathic pain, several downstream pathways are modulated by this compound.

Caption: this compound's core mechanism of action at the presynaptic terminal.

Beyond direct channel modulation, preclinical evidence suggests this compound influences neuroinflammation and descending pain modulatory pathways.

Caption: Downstream effects of this compound on neuroinflammation and pain modulation.

Studies have shown that repeated administration of this compound can prevent spinal microglia and macrophage activation, reduce levels of p38MAPK, and decrease the pronociceptive chemokines CCL2 and CCL5.[7][8] Furthermore, this compound's analgesic effects may be partly mediated by the activation of the descending noradrenergic pain inhibitory system.[9][10] There is also evidence that this compound can inhibit the upregulation of the α2δ-1 subunit itself following nerve injury, which may contribute to its long-term efficacy.[11][12]

Conclusion

The preclinical data strongly support the therapeutic potential of this compound for central neuropathic pain. Its potent and sustained analgesic effects in relevant animal models, such as the spinal cord injury model, are well-documented. The mechanism of action, centered on the modulation of the α2δ-1 subunit of voltage-gated calcium channels, and extending to the attenuation of neuroinflammatory processes and enhancement of descending inhibitory pain pathways, provides a solid rationale for its clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the advancement of novel therapies for central neuropathic pain.

References

- 1. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]

- 2. Daiichi Sankyo Initiates Phase 3 Trial of this compound in Asian Post-spinal Cord Injury Neuropathic Pain Patients Including Japan - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 3. This compound Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: could it be the next generation gabapentin or pregabalin? [epain.org]

- 5. brieflands.com [brieflands.com]

- 6. Analgesic effects of the novel α₂δ ligand this compound in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Calcium Channel α2δ Ligands this compound, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel Gabapentinoid this compound Prevents Upregulation of α2δ-1 Subunit of Voltage-Gated Calcium Channels in Spinal Dorsal Horn in a Rat Model of Spinal Nerve Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

Mirogabalin: An In-Depth Analysis of Molecular Targets Beyond the α2δ Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirogabalin, a novel gabapentinoid, is a high-affinity ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), a mechanism it shares with pregabalin and gabapentin. Extensive preclinical investigations have sought to elucidate its broader molecular interaction profile. This technical guide synthesizes the available evidence regarding this compound's molecular targets, with a specific focus on interactions beyond its primary target, the α2δ subunit. The data conclusively demonstrate that this compound possesses a remarkably high degree of selectivity for the α2δ-1 and α2δ-2 subunits, with negligible direct interaction with other receptors, ion channels, or enzymes. This high selectivity is a key differentiator from other centrally acting agents and likely contributes to its distinct clinical profile. While direct off-target binding is minimal, this paper will also explore the downstream molecular consequences of α2δ subunit engagement, which indirectly influence other cellular pathways.

Primary Molecular Target: The α2δ Subunit of VGCCs

This compound's primary mechanism of action is its potent binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels.[1][2][3][4] This interaction is crucial for its analgesic effects in neuropathic pain.[1][3][4][5][6] this compound exhibits a higher binding affinity and a slower dissociation rate from the α2δ subunits compared to pregabalin, which may contribute to its sustained therapeutic effects.[1][2][5][6]

Binding Affinity and Kinetics

Quantitative analysis of this compound's interaction with human α2δ subunits reveals a high affinity, as detailed in the table below.

| Target Subunit | This compound Kd (nmol/L) | Pregabalin Kd (nmol/L) | This compound Dissociation Half-life (t1/2) | Pregabalin Dissociation Half-life (t1/2) |

| Human α2δ-1 | 13.5[1][5] | 62.5[1][5] | 11.1 hours[1][5][6] | 1.4 hours[1][5][6] |

| Human α2δ-2 | 22.7[1][5] | 125.0[5] | 2.4 hours[1][5][6] | 1.4 hours[1][5][6] |

Experimental Protocol: Radioligand Binding Assay

The binding affinities of this compound and pregabalin for the human α2δ-1 and α2δ-2 subunits were determined using a radioligand binding assay.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either the human α2δ-1 or α2δ-2 subunit.

-

Radioligand: [3H]-Mirogabalin or [3H]-pregabalin.

-

Procedure:

-

Cell membranes were prepared from the respective cell lines.

-

Membranes were incubated with increasing concentrations of the radioligand in the presence or absence of a fixed concentration of unlabeled this compound or pregabalin to determine non-specific binding.

-

Following incubation to equilibrium, the membranes were washed to remove unbound radioligand.

-

The amount of bound radioactivity was quantified by liquid scintillation counting.

-

-

Data Analysis: The equilibrium dissociation constant (Kd) was calculated by fitting the specific binding data to a one-site binding model using non-linear regression analysis.

Assessment of Off-Target Interactions

Comprehensive screening assays have been conducted to evaluate the selectivity of this compound. These studies have consistently demonstrated a lack of significant interaction with a wide array of other molecular targets.

Broad Panel Screening

In a key study, this compound was screened against a panel of 186 off-target proteins, including receptors, ion channels, transporters, and enzymes.[7][8][9][10][11][12] The results of this screening showed no significant binding or functional activity at clinically relevant concentrations. This extensive negative screen underscores the high selectivity of this compound for the α2δ subunit.

Experimental Protocol: Off-Target Screening

A combination of radioligand binding assays and functional assays were employed to assess off-target activities.

-

Binding Assays: A diverse panel of radioligand binding assays was used to assess the ability of this compound to displace specific ligands from their respective receptors and ion channels.

-

Functional Assays: Cellular and biochemical assays were used to evaluate the effect of this compound on the functional activity of various enzymes and transporters.

-

Concentration: this compound was typically tested at a high concentration (e.g., 10 µM) to maximize the likelihood of detecting off-target interactions.

-

Data Interpretation: A significant interaction was generally defined as >50% inhibition of binding or activity at the tested concentration.

Downstream Molecular Effects of α2δ Subunit Binding

While this compound does not directly bind to other targets, its interaction with the α2δ subunit initiates a cascade of downstream events that indirectly modulate the function of other molecular entities, primarily by affecting the trafficking and function of VGCCs.

Inhibition of N-type Calcium Channel Currents

Experimental evidence shows that this compound can inhibit N-type calcium channel currents in rat dorsal root ganglia (DRG) neurons.[2][5][13] This is not due to a direct block of the channel pore but is rather a consequence of this compound's binding to the α2δ subunit, which is known to regulate the cell surface expression and function of the α1 subunit of the calcium channel. By modulating the α2δ subunit, this compound reduces the number of functional N-type calcium channels at the presynaptic terminal.[14]

Reduction of Neurotransmitter Release

The inhibition of presynaptic calcium influx leads to a reduction in the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline.[10][14] This reduction in neurotransmitter release is a key mechanism underlying the analgesic and anxiolytic effects of gabapentinoids.

Modulation of α2δ-1 Subunit Expression

Studies have shown that in neuropathic pain states, there is an upregulation of the α2δ-1 subunit in the spinal dorsal horn.[13] Repeated administration of this compound has been found to inhibit this increased expression, suggesting a role in modulating the underlying pathology of neuropathic pain beyond acute symptomatic relief.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.

Figure 1: this compound's primary mechanism of action at the presynaptic terminal.

Figure 2: Workflow for comprehensive off-target screening of this compound.

Conclusion

References

- 1. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]